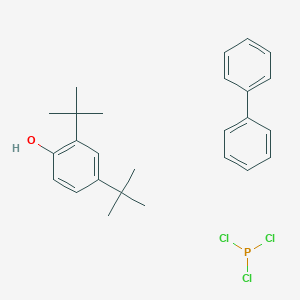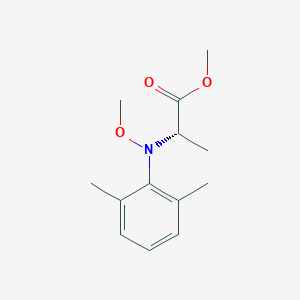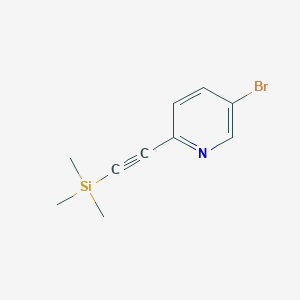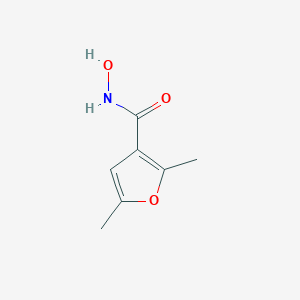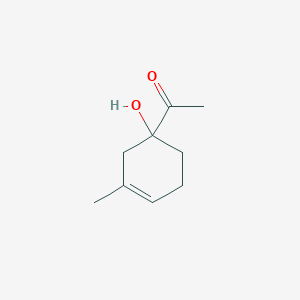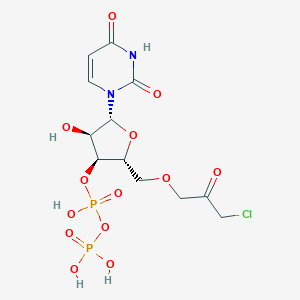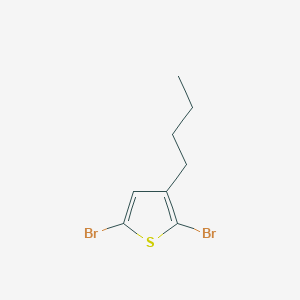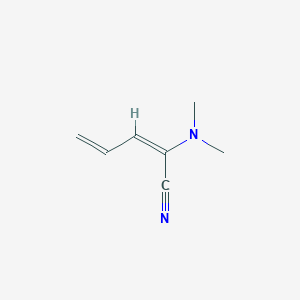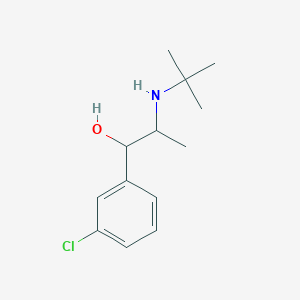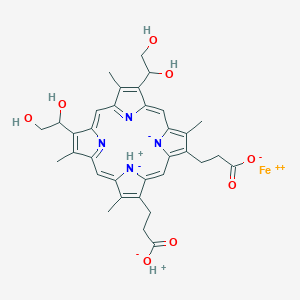
Fe Dpbg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fe Dpbg, also known as iron(III) 2,6-pyridinedicarboxylate, is a coordination compound that has been extensively studied for its potential applications in various fields of research, including catalysis, environmental remediation, and biomedical sciences.
Mécanisme D'action
The mechanism of action of Fe Dpbg is not fully understood, but it is believed to involve the formation of a reactive intermediate species, which can then react with the target molecule. In the case of catalysis, the reactive intermediate species is believed to be a high-valent Fe Dpbg species, which can then oxidize the target molecule. In the case of anticancer activity, the reactive intermediate species is believed to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Fe Dpbg has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. In vitro studies have shown that Fe Dpbg can scavenge free radicals and protect cells from oxidative damage. In animal models, Fe Dpbg has been shown to reduce inflammation and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Fe Dpbg is its ease of synthesis and low cost. Fe Dpbg is also stable under a wide range of conditions, making it a versatile compound for use in various research applications. However, one of the main limitations of Fe Dpbg is its low solubility in non-polar solvents, which can limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on Fe Dpbg. One area of interest is the development of new synthetic methods for Fe Dpbg, which could improve its properties and expand its potential applications. Another area of interest is the investigation of Fe Dpbg as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of Fe Dpbg in combination with other compounds, such as nanoparticles and other coordination compounds, could lead to the development of new materials with enhanced properties.
Méthodes De Synthèse
Fe Dpbg can be synthesized through a simple, one-step reaction between Fe Dpbg(III) chloride and 2,6-pyridinedicarboxylic acid in water. The resulting coordination compound is a yellow-orange powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Fe Dpbg has been extensively studied for its potential applications in various fields of research, including catalysis, envFe Dpbgmental remediation, and biomedical sciences. In catalysis, Fe Dpbg has been shown to be an effective catalyst for the oxidation of organic compounds, such as alcohols and aldehydes. In envFe Dpbgmental remediation, Fe Dpbg has been used as a photocatalyst for the degradation of organic pollutants in water and air. In biomedical sciences, Fe Dpbg has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
119722-97-3 |
|---|---|
Nom du produit |
Fe Dpbg |
Formule moléculaire |
C34H36FeN4O8 |
Poids moléculaire |
684.5 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H38N4O8.Fe/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,29-30,39-42H,5-8,13-14H2,1-4H3,(H4,35,36,37,38,43,44,45,46);/q;+2/p-2 |
Clé InChI |
CIWHHGCFJOJITA-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(CO)O)C)C(CO)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
SMILES canonique |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(CO)O)C)C(CO)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Synonymes |
2,4-bis(glycol)iron deuteroporphyrin Fe DPBG iron deuteroporphyrin 2,4-bis(glycol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



